Cas no 60713-81-7 (Benzenamine,4,4'-[[2,2-bis[(4-aminophenoxy)methyl]-1,3-propanediyl]bis(oxy)]bis-)
Benzenamine,4,4'-[[2,2-bis[(4-aminophenoxy)methyl]-1,3-propanediyl]bis(oxy)]bis- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,4,4'-[[2,2-bis[(4-aminophenoxy)methyl]-1,3-propanediyl]bis(oxy)]bis-
- LZPXYTDULSDCHB-UHFFFAOYSA-N
- 4,4'-((2,2-Bis((4-aminophenoxy)methyl)propane-1,3-diyl)bis(oxy))dianiline
- SCHEMBL4743078
- Benzenamine, 4,4'-[[2,2-bis[(4-aminophenoxy)methyl]-1,3-propanediyl]bis(oxy)]bis-
- 4-[3-(4-aminophenoxy)-2,2-bis[(4-aminophenoxy)methyl]propoxy]aniline
- 60713-81-7
- 1,3-bis(4-aminophenoxy)-2,2-bis[(4-aminophenoxy)methyl]propane
- 1,3-bis(4-aminophenoxy)-2,2-bis [(4-aminophenoxy)methyl]propane
- YSZC286
- CS-0169900
- 4-[3-(4-aminophenoxy)-2,2-bis(4-aminophenoxymethyl)propoxy]aniline
- G63822
-
- Inchi: 1S/C29H32N4O4/c30-21-1-9-25(10-2-21)34-17-29(18-35-26-11-3-22(31)4-12-26,19-36-27-13-5-23(32)6-14-27)20-37-28-15-7-24(33)8-16-28/h1-16H,17-20,30-33H2
- InChI Key: LZPXYTDULSDCHB-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1)N)CC(COC1C=CC(=CC=1)N)(COC1C=CC(=CC=1)N)COC1C=CC(=CC=1)N
Computed Properties
- Exact Mass: 500.24235551g/mol
- Monoisotopic Mass: 500.24235551g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 37
- Rotatable Bond Count: 12
- Complexity: 514
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 141Ų
Benzenamine,4,4'-[[2,2-bis[(4-aminophenoxy)methyl]-1,3-propanediyl]bis(oxy)]bis- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | CL3800330-1g |
tetrakis[(4-aminophenoxy)methyl]methane |
60713-81-7 | 95% | 1g |
¥2500 | 2023-11-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1240540-1g |
4,4'-((2,2-Bis((4-aminophenoxy)methyl)propane-1,3-diyl)bis(oxy))dianiline |
60713-81-7 | 98% | 1g |
¥5407.00 | 2024-05-07 | |
| Ambeed | A1193183-100mg |
4,4'-((2,2-Bis((4-aminophenoxy)methyl)propane-1,3-diyl)bis(oxy))dianiline |
60713-81-7 | 95% | 100mg |
$113.0 | 2025-04-18 | |
| Ambeed | A1193183-250mg |
4,4'-((2,2-Bis((4-aminophenoxy)methyl)propane-1,3-diyl)bis(oxy))dianiline |
60713-81-7 | 95% | 250mg |
$191.0 | 2025-04-18 | |
| Ambeed | A1193183-1g |
4,4'-((2,2-Bis((4-aminophenoxy)methyl)propane-1,3-diyl)bis(oxy))dianiline |
60713-81-7 | 95% | 1g |
$515.0 | 2025-04-18 | |
| 1PlusChem | 1P025194-100mg |
4,4'-((2,2-Bis((4-aminophenoxy)methyl)propane-1,3-diyl)bis(oxy))dianiline |
60713-81-7 | 95% | 100mg |
$103.00 | 2024-04-22 | |
| 1PlusChem | 1P025194-250mg |
4,4'-((2,2-Bis((4-aminophenoxy)methyl)propane-1,3-diyl)bis(oxy))dianiline |
60713-81-7 | 95% | 250mg |
$169.00 | 2024-04-22 |
Benzenamine,4,4'-[[2,2-bis[(4-aminophenoxy)methyl]-1,3-propanediyl]bis(oxy)]bis- Suppliers
Benzenamine,4,4'-[[2,2-bis[(4-aminophenoxy)methyl]-1,3-propanediyl]bis(oxy)]bis- Related Literature
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on Benzenamine,4,4'-[[2,2-bis[(4-aminophenoxy)methyl]-1,3-propanediyl]bis(oxy)]bis-
Recent Advances in the Study of Benzenamine,4,4'-[[2,2-bis[(4-aminophenoxy)methyl]-1,3-propanediyl]bis(oxy)]bis- (CAS: 60713-81-7)
The compound Benzenamine,4,4'-[[2,2-bis[(4-aminophenoxy)methyl]-1,3-propanediyl]bis(oxy)]bis- (CAS: 60713-81-7) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, characterization, and potential therapeutic uses.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of advanced polymeric materials. Its tetrafunctional amine structure makes it particularly valuable for the development of high-performance epoxy resins and other thermosetting polymers. Researchers have optimized synthetic routes to improve yield and purity, with recent publications reporting yields exceeding 85% under controlled conditions.
In the pharmaceutical domain, preliminary investigations suggest that derivatives of 60713-81-7 may exhibit interesting biological activities. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that certain modifications of this core structure resulted in compounds with moderate inhibitory activity against specific kinase targets implicated in inflammatory diseases. While these findings are preliminary, they open new avenues for structure-activity relationship studies.
Characterization of this compound has been enhanced through advanced analytical techniques. Recent work employing high-resolution mass spectrometry and multidimensional NMR spectroscopy has provided detailed structural insights, confirming the compound's configuration and purity. These analytical advancements are crucial for quality control in both research and potential industrial applications.
The thermal stability of 60713-81-7 has been another focus of recent research. Thermogravimetric analysis studies conducted in 2024 revealed excellent thermal stability up to 300°C, suggesting potential applications in high-temperature environments. This property, combined with its chemical functionality, makes it attractive for aerospace and electronic applications where durable materials are required.
Looking forward, researchers are exploring the compound's potential in emerging fields such as drug delivery systems and smart materials. Its multiple reactive sites offer opportunities for conjugation with various functional groups, enabling the development of targeted delivery vehicles or stimuli-responsive materials. However, challenges remain in scaling up production and fully understanding the compound's toxicological profile, which will be critical for any commercial applications.
60713-81-7 (Benzenamine,4,4'-[[2,2-bis[(4-aminophenoxy)methyl]-1,3-propanediyl]bis(oxy)]bis-) Related Products
- 115570-52-0(Neopentyl Glycol bis(4-Aminophenyl) Ether)
- 86723-18-4(4-(2-methylpropoxy)benzene-1,2-diamine)
- 37532-43-7(3-(2-methylpropoxy)aniline)
- 920973-76-8(Benzenamine, 4-[(3-ethyl-3-oxetanyl)methoxy]-)
- 4469-80-1((4-Propoxyphenyl)amine hydrochloride)
- 17399-28-9(Benzenamine,3-(3-phenoxypropoxy)-, hydrochloride (1:1))
- 62517-38-8(Benzenamine, 4-(2,2-dimethylpropoxy)-)
- 112418-54-9(Benzenamine,4-[(2S)-2-methylbutoxy]-)
- 725237-17-2(1-Propanol,3-(3-amino-5-methoxyphenoxy)-)
- 6245-49-4(NSC 244653)